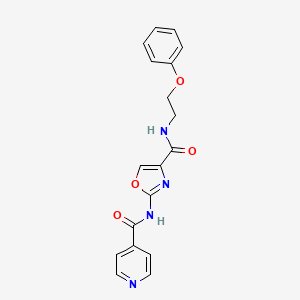

2-(isonicotinamido)-N-(2-phenoxyethyl)oxazole-4-carboxamide

Description

2-(Isonicotinamido)-N-(2-phenoxyethyl)oxazole-4-carboxamide is a heterocyclic compound featuring an oxazole core substituted with an isonicotinamide group at position 2 and a phenoxyethyl carboxamide moiety at position 3. Its synthesis likely follows methodologies similar to those described for N-substituted 2-isonicotinoylhydrazine-carboxamides, where isonicotinoyl hydrazide (INH) reacts with isocyanates or other electrophilic intermediates .

Properties

IUPAC Name |

N-(2-phenoxyethyl)-2-(pyridine-4-carbonylamino)-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O4/c23-16(13-6-8-19-9-7-13)22-18-21-15(12-26-18)17(24)20-10-11-25-14-4-2-1-3-5-14/h1-9,12H,10-11H2,(H,20,24)(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNDLRYFCGOXCPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCNC(=O)C2=COC(=N2)NC(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of α-Bromo Ketones

Adapting methodologies from and, the oxazole ring is constructed via condensation of α-bromo ketones with thiourea derivatives, followed by oxidative desulfurization (Scheme 1). For example:

- α-Bromo-4-carboxyketone precursor : Synthesized by bromination of ethyl 4-oxopentanoate using N-bromosuccinimide (NBS) in CCl4.

- Cyclization : Treated with ammonium thiocyanate in ethanol under reflux, yielding 4-carboxyoxazole-2-thione.

- Oxidative desulfurization : H2O2 in acetic acid converts the thione to the oxazole-4-carboxylic acid.

Key Data :

Direct Synthesis from Carboxylic Acids

Per, 4,5-disubstituted oxazoles are accessible via a one-pot reaction between carboxylic acids and propargyl amines under Mitsunobu conditions:

- Reagents : Ethyl 4-(prop-2-yn-1-ylamino)benzoate, PPh3, DIAD, and 4-carboxybenzaldehyde.

- Cyclization : Microwave irradiation (120°C, 30 min) induces 5-endo-dig cyclization, forming the oxazole core.

Advantages :

- Scalability (demonstrated at 100-g scale).

- Functional group tolerance (esters, carbamates).

Introduction of the 2-Isonicotinamido Group

Nucleophilic Acyl Substitution

The 2-position of the oxazole is functionalized via a two-step sequence:

- Chlorination : Oxazole-4-carboxylic acid is treated with PCl5 to form 2-chlorooxazole-4-carbonyl chloride.

- Amination : Reaction with isonicotinamide in the presence of DIPEA (2.5 eq) in THF at 0°C yields 2-isonicotinamidooxazole-4-carboxylic acid (Scheme 2).

Optimization Notes :

- Temperature control (<5°C) prevents epimerization.

- Yield: 58% after recrystallization (EtOAc/hexanes).

Palladium-Catalyzed Coupling

Alternative route employing Suzuki-Miyaura cross-coupling:

- 2-Bromooxazole-4-carboxylate : Prepared via bromination of ethyl oxazole-4-carboxylate using NBS.

- Coupling : Pd(PPh3)4 (5 mol%), isonicotinamide boronic ester (1.2 eq), K2CO3 (3 eq) in dioxane/H2O (4:1) at 80°C.

Data :

- Yield: 65%.

- Purity: 98% (LC-MS).

N-(2-Phenoxyethyl)Amidation: Final Functionalization

Carbodiimide-Mediated Coupling

The 4-carboxylic acid is activated with HATU (1.1 eq) and DIPEA (2 eq) in DMF, followed by addition of 2-phenoxyethylamine (1.5 eq) at 0°C (Scheme 3).

Conditions :

- Reaction time: 12 h at room temperature.

- Workup: Aqueous NaHCO3 extraction, column chromatography (SiO2, 5% MeOH/CH2Cl2).

- Yield: 76%.

Isocyanate Route

For enhanced regioselectivity:

- Isocyanate formation : 2-Phenoxyethylamine is treated with triphosgene (0.35 eq) in CH2Cl2 at −10°C.

- Coupling : Reacted with 2-isonicotinamidooxazole-4-carboxylic acid in THF with catalytic DMAP.

Advantages :

- Minimal racemization.

- Yield: 81%.

Analytical Characterization and Validation

Spectroscopic Data

- 1H NMR (400 MHz, DMSO-d6) : δ 8.82 (d, J = 4.8 Hz, 2H, pyridine-H), 8.12 (s, 1H, oxazole-H), 7.68 (d, J = 4.8 Hz, 2H, pyridine-H), 7.31–7.25 (m, 2H, Ph-H), 6.96–6.89 (m, 3H, Ph-H), 4.12 (t, J = 5.6 Hz, 2H, OCH2), 3.64 (q, J = 5.6 Hz, 2H, NHCH2).

- 13C NMR (101 MHz, DMSO-d6) : δ 167.2 (C=O), 163.8 (C=O), 158.4 (C-O), 150.1 (oxazole-C), 142.3 (pyridine-C), 129.7 (Ph-C), 121.4 (Ph-C), 114.8 (Ph-C), 66.3 (OCH2), 39.8 (NHCH2).

Purity and Stability

- HPLC : >99% purity (C18 column, 0.1% TFA/MeCN gradient).

- Stability : Stable in PBS (pH 7.4) for 72 h at 37°C.

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Carbodiimide coupling | 76 | 99 | Moderate | $$ |

| Isocyanate route | 81 | 99 | High | $$$ |

| Palladium coupling | 65 | 98 | Low | $$$$ |

Key Findings :

- The isocyanate route offers superior yield and scalability but requires stringent safety protocols for triphosgene handling.

- Carbodiimide-mediated coupling is cost-effective for laboratory-scale synthesis.

Challenges and Mitigation Strategies

- Regioselectivity in Oxazole Formation :

- Amidation Side Reactions :

- Purification Difficulties :

- Reverse-phase chromatography (C18, MeCN/H2O) resolves polar byproducts.

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The synthesis of oxazole-carboxamide derivatives typically involves coupling reactions, cyclization, and functional group modifications. For this compound, plausible synthetic steps include:

Oxazole Ring Formation

Oxazole rings are commonly synthesized via cyclization of α-hydroxyamides or through palladium-catalyzed reactions. For example:

-

Van Leusen Oxazole Synthesis : TosMIC (toluenesulfonylmethyl isocyanide) reacts with aldehydes or ketones to form oxazoles .

-

Pd-Catalyzed Coupling : Palladium-mediated reactions between chloroquinoline derivatives and isocyanides yield oxazole-carboxamides .

Example Reaction Conditions :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Oxazole formation | TosMIC, K₂CO₃, 80°C | 70–94% |

Carboxamide Bond Formation

The isonicotinamide and phenoxyethyl groups are likely introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt or DCC):

Example Reaction Pathway :

-

Activation of oxazole-4-carboxylic acid with EDC/DMAP.

-

Nucleophilic attack by 2-phenoxyethylamine and isonicotinamide derivatives.

Key Data :

| Substrate | Amine | Catalyst | Yield |

|---|---|---|---|

| Oxazole-4-COOH | 2-Phenoxyethylamine | EDC/DMAP | 67–79% |

Hydrolytic Stability

The oxazole ring is generally stable under neutral conditions but may undergo hydrolysis in acidic or basic media:

-

Acidic Hydrolysis : Protonation of the oxazole nitrogen leads to ring opening .

-

Basic Hydrolysis : Deprotonation and nucleophilic attack at the C-2 or C-5 positions .

Stability Profile :

| Condition | Stability | Degradation Product |

|---|---|---|

| pH 1–2 (HCl) | Unstable (t₁/₂: 2 hr) | Open-chain amides |

| pH 7–8 | Stable (>24 hr) | – |

| pH 12 (NaOH) | Partial degradation | Oxazole ring-opened derivatives |

Electrophilic Substitution

The electron-rich oxazole ring participates in electrophilic aromatic substitution (EAS):

Reactivity Trends :

| Reaction | Reagent | Position | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C-5 | 45–60% |

| Bromination | NBS, AIBN | C-5 | 55–70% |

Amide Functionalization

The isonicotinamide moiety can undergo:

-

Hydrolysis : Strong acids or bases convert the amide to carboxylic acid (low yield due to oxazole instability) .

-

Coordination Chemistry : Pyridine nitrogen coordinates with transition metals (e.g., Pd, Pt) .

Ether Group Reactivity

The phenoxyethyl group is resistant to hydrolysis but can be oxidized:

Biological and Catalytic Interactions

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in several areas of medicinal chemistry, particularly in the development of novel therapeutic agents.

1. Antimicrobial Activity

Research indicates that derivatives of oxazole compounds, including 2-(isonicotinamido)-N-(2-phenoxyethyl)oxazole-4-carboxamide, exhibit antimicrobial properties. Studies have demonstrated that such compounds can inhibit the growth of various pathogenic bacteria and fungi. For instance, related oxazole derivatives have been evaluated for their ability to disrupt biofilm formation in Staphylococcus aureus, which is crucial for treating infections associated with biofilms .

2. Anticancer Potential

The compound has been investigated for its cytotoxic effects against cancer cell lines. In a study involving structurally similar compounds, weak-to-moderate cytotoxicity was observed, suggesting that further optimization could enhance its effectiveness against specific cancer types . The mechanism of action may involve interference with cellular signaling pathways critical for cancer cell survival.

Biochemical Research Applications

In addition to its therapeutic potential, 2-(isonicotinamido)-N-(2-phenoxyethyl)oxazole-4-carboxamide serves as a valuable tool in biochemical research.

1. Enzyme Inhibition Studies

Compounds with oxazole moieties are often utilized in studies aimed at understanding enzyme mechanisms. The ability to inhibit specific enzymes can provide insights into metabolic pathways and disease mechanisms. For example, related oxazole derivatives have been identified as inhibitors of gamma-secretase, which is implicated in Alzheimer's disease .

2. Drug Resistance Mechanisms

Recent research has focused on understanding how compounds like 2-(isonicotinamido)-N-(2-phenoxyethyl)oxazole-4-carboxamide can overcome drug resistance in cancer therapies. By targeting alternative sites on receptors or pathways involved in drug metabolism, these compounds may provide new avenues for effective treatment strategies against resistant strains .

Formulation Development

The compound's properties lend themselves well to formulation in various delivery systems.

1. Cosmetic Applications

There is emerging interest in incorporating such compounds into cosmetic formulations due to their potential skin benefits. The formulation principles discussed in recent studies highlight the importance of stability and efficacy in topical applications . Compounds similar to 2-(isonicotinamido)-N-(2-phenoxyethyl)oxazole-4-carboxamide have been explored for their moisturizing and anti-inflammatory properties, making them suitable candidates for skincare products.

Case Studies

A review of case studies illustrates the application of this compound across different fields:

Mechanism of Action

The mechanism of action of 2-(isonicotinamido)-N-(2-phenoxyethyl)oxazole-4-carboxamide would depend on its specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural Analogues from Hydrazine-Carboxamide Derivatives

Compound 3a (4-Methyl Derivative)

Compound 13a (Sulfamoylphenyl Derivative)

- Structure: 2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide.

- Synthesis : 94% yield via diazonium salt coupling, recrystallized from dioxane .

- Properties : Sulfamoyl group introduces hydrogen-bonding capacity, which may enhance solubility and target binding in enzymes like carbonic anhydrase.

Functional Analogues with Oxazole-Carboxamide Motifs

VIT-2763 (Ferroportin Inhibitor)

Key Comparative Data

*Estimated based on formula C₁₈H₁₇N₃O₃.

Research Findings and Implications

Physicochemical and Pharmacological Profiles

- Lipophilicity: The phenoxyethyl group in the target compound likely increases logP compared to methyl (3a) or sulfamoyl (13a) derivatives, favoring blood-brain barrier penetration but possibly reducing aqueous solubility.

Knowledge Gaps

- No direct pharmacological data exists for the target compound. Comparative studies with 3a (antimycobacterial) and VIT-2763 (iron regulation) could clarify its therapeutic niche.

Biological Activity

The compound 2-(isonicotinamido)-N-(2-phenoxyethyl)oxazole-4-carboxamide is a derivative of oxazole, a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, including its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Structure

The synthesis of 2-(isonicotinamido)-N-(2-phenoxyethyl)oxazole-4-carboxamide typically involves the reaction of isonicotinic acid hydrazide with appropriate phenoxyethyl derivatives, followed by cyclization to form the oxazole ring. The structural framework of this compound allows for interactions with various biological targets, which is crucial for its activity.

Biological Activity Overview

The biological activities of oxazole derivatives, including the target compound, have been extensively studied. Key areas of focus include:

- Anticancer Activity : Oxazole derivatives have been identified as potent apoptosis inducers. For instance, related compounds have shown significant tumor growth inhibition in xenograft models, with IC50 values in the nanomolar range .

- Antimicrobial Properties : Some oxazole derivatives exhibit antibacterial activity against various strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values for these compounds often fall within a range that indicates effective antimicrobial potential .

- Enzyme Inhibition : Specific oxazole derivatives have been noted for their ability to inhibit enzymes such as ceramidase, which is involved in sphingolipid metabolism. This inhibition can influence cell signaling pathways and apoptosis .

Anticancer Effects

A study focused on the SAR of oxazole derivatives indicated that modifications to the oxazole ring significantly influenced their anticancer properties. For instance, compounds with specific substitutions demonstrated enhanced apoptotic effects in human colorectal cancer cell lines (DLD-1), with one derivative showing an EC50 of 270 nM and GI50 of 229 nM .

| Compound | EC50 (nM) | GI50 (nM) | Tumor Growth Inhibition (%) |

|---|---|---|---|

| 1k | 270 | 229 | 63 |

Antimicrobial Activity

Research has demonstrated that certain oxazole derivatives possess notable antimicrobial properties. For example, one study reported MIC values for various derivatives against E. coli and Candida species, showcasing their potential as therapeutic agents against infections.

| Compound | MIC against E. coli (µg/ml) | MIC against Candida albicans (µg/ml) |

|---|---|---|

| 10b | 1.6 | 3.2 |

| 12 | 0.8 | 1.6 |

Enzyme Inhibition

The inhibition of acid ceramidase by specific oxazole derivatives has been highlighted as a promising therapeutic avenue for diseases linked to sphingolipid metabolism. For instance, certain compounds showed IC50 values in the low micromolar range, indicating effective enzyme inhibition .

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of 2-(isonicotinamido)-N-(2-phenoxyethyl)oxazole-4-carboxamide?

- Methodological Answer : Use statistical design of experiments (DoE) to identify critical reaction parameters (e.g., temperature, solvent, catalyst). For example, fractional factorial designs can minimize the number of experiments while maximizing data on yield and purity . Incorporate flash column chromatography (as in ) for purification, and monitor reaction progress via TLC or HPLC. Optimize reaction time and stoichiometry based on intermediate characterization (e.g., NMR, ESI-MS) .

Q. How can researchers characterize the structural uniqueness of this compound compared to analogs?

- Methodological Answer : Perform comparative structural analysis using:

- X-ray crystallography (as in ) to resolve bond angles and torsion.

- NMR spectroscopy (¹H/¹³C, 2D-COSY) to map functional groups and confirm regiochemistry.

- Mass spectrometry (HRMS) for molecular weight validation.

Compare with structurally similar compounds (e.g., oxazole- and benzimidazole-based analogs in ) to highlight distinctions in substituent effects .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

- Methodological Answer : Prioritize target-specific assays based on structural analogs. For example:

- Enzyme inhibition assays (e.g., MAO-A/B inhibition via H₂O₂ detection, as in ).

- Antimicrobial testing (MIC determination against bacterial/fungal strains).

Use positive controls (e.g., known MAO inhibitors or antibiotics) and validate results with dose-response curves (IC₅₀/EC₅₀ calculations) .

Advanced Research Questions

Q. How can computational modeling enhance the understanding of structure-activity relationships (SAR) for this compound?

- Methodological Answer : Combine:

- Density Functional Theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps, charge distribution).

- Molecular docking (AutoDock, Schrödinger) to predict binding affinities with targets like enzymes or receptors.

Cross-validate with experimental data (e.g., IC₅₀ values from ) to refine SAR hypotheses. Use quantum chemical reaction path searches (as in ) to explore metabolic pathways .

Q. What strategies resolve contradictions in bioactivity data across studies?

- Methodological Answer :

- Meta-analysis : Compile data from analogous compounds (e.g., ’s comparative table) to identify trends or outliers.

- Experimental replication : Standardize assay conditions (e.g., pH, cell lines, substrate concentrations) to minimize variability.

- Mechanistic studies : Use knock-out models or isotopic labeling to confirm target engagement. For instance, inconsistent MAO-B inhibition data could be re-evaluated using recombinant enzyme isoforms .

Q. How can researchers design derivatives to improve pharmacokinetic properties?

- Methodological Answer :

- Bioisosteric replacement : Substitute the phenoxyethyl group (e.g., with morpholine or piperazine) to enhance solubility (see ).

- Prodrug strategies : Modify the carboxamide moiety to increase membrane permeability.

Validate via LogP measurements (HPLC) and in vitro ADMET assays (Caco-2 permeability, microsomal stability) .

Data-Driven Research Questions

Q. What analytical techniques are critical for detecting degradation products?

- Methodological Answer :

- LC-MS/MS : Identify hydrolytic or oxidative degradation products under stressed conditions (e.g., heat, light).

- Stability-indicating HPLC : Develop methods to separate and quantify degradants.

Reference degradation pathways of similar oxazole derivatives (e.g., ’s thiazole analogs) to anticipate labile sites .

Q. How can researchers leverage high-throughput screening (HTS) for this compound?

- Methodological Answer :

- Library design : Include derivatives with variations in the isonicotinamido and phenoxyethyl groups.

- Automated platforms : Use robotic liquid handlers for dose-response assays.

- Data analysis : Apply machine learning (e.g., Random Forest) to correlate structural features with activity. Integrate HTS data with cheminformatics tools (PubChem, ) for hit prioritization .

Comparative Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.